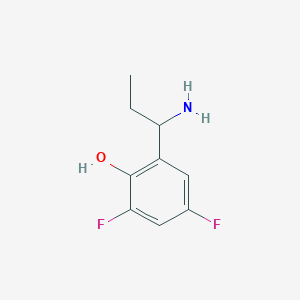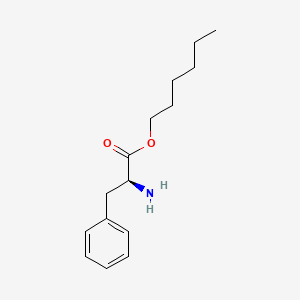
hexyl (2S)-2-amino-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexyl (2S)-2-amino-3-phenylpropanoate is an organic compound that belongs to the class of esters It is derived from the amino acid phenylalanine and features a hexyl group attached to the ester functionality
準備方法
Synthetic Routes and Reaction Conditions
Hexyl (2S)-2-amino-3-phenylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of (2S)-2-amino-3-phenylpropanoic acid (phenylalanine) with hexanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes as catalysts can also be explored to achieve a more environmentally friendly and efficient process.
化学反応の分析
Types of Reactions
Hexyl (2S)-2-amino-3-phenylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis (saponification) can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions may involve reagents such as acyl chlorides or anhydrides.
Major Products Formed
Hydrolysis: Phenylalanine and hexanol.
Reduction: Hexyl (2S)-2-amino-3-phenylpropanol.
Substitution: Various amides or peptides depending on the nucleophile used.
科学的研究の応用
Hexyl (2S)-2-amino-3-phenylpropanoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a substrate for studying enzyme-catalyzed reactions involving esters.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of hexyl (2S)-2-amino-3-phenylpropanoate depends on its specific application. In biological systems, it may interact with enzymes that recognize ester or amino acid substrates. The ester bond can be hydrolyzed by esterases, releasing the active phenylalanine moiety, which can then participate in various metabolic pathways.
類似化合物との比較
Hexyl (2S)-2-amino-3-phenylpropanoate can be compared with other esters derived from amino acids, such as:
Methyl (2S)-2-amino-3-phenylpropanoate: Similar structure but with a methyl group instead of a hexyl group.
Ethyl (2S)-2-amino-3-phenylpropanoate: Similar structure but with an ethyl group instead of a hexyl group.
Butyl (2S)-2-amino-3-phenylpropanoate: Similar structure but with a butyl group instead of a hexyl group.
The uniqueness of this compound lies in its longer alkyl chain, which may influence its hydrophobicity and interaction with biological membranes or other hydrophobic environments.
特性
分子式 |
C15H23NO2 |
|---|---|
分子量 |
249.35 g/mol |
IUPAC名 |
hexyl (2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-8-11-18-15(17)14(16)12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12,16H2,1H3/t14-/m0/s1 |
InChIキー |
BTJNEJYKDORDPM-AWEZNQCLSA-N |
異性体SMILES |
CCCCCCOC(=O)[C@H](CC1=CC=CC=C1)N |
正規SMILES |
CCCCCCOC(=O)C(CC1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



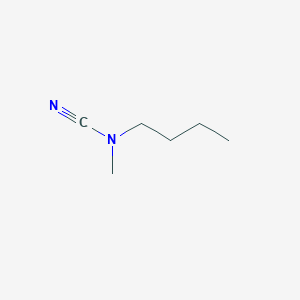


![2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B13314935.png)



![(2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13314960.png)
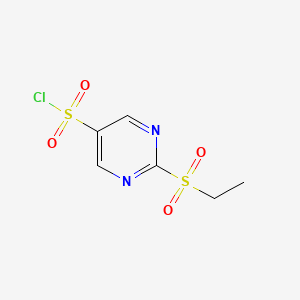
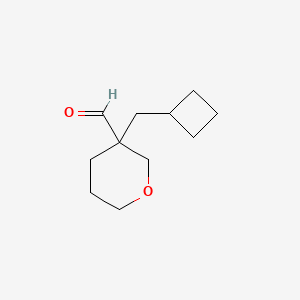
![7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13314975.png)
![4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol](/img/structure/B13314976.png)
